molecular formula C22H18N2O2S B278539 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B278539
M. Wt: 374.5 g/mol
InChI Key: WMNWIQKWZBIACU-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide, also known as BZ-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising properties in the treatment of various diseases, including autoimmune disorders, cancer, and infectious diseases.

Mechanism Of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide exerts its therapeutic effects by targeting the mitochondrial protein, VDAC1. VDAC1 is a key regulator of mitochondrial function and has been implicated in various diseases, including cancer and autoimmune disorders. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide binds to VDAC1 and induces conformational changes that lead to mitochondrial dysfunction and cell death in cancer cells. In autoimmune disorders, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide modulates the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide induces apoptosis and inhibits cell proliferation. In autoimmune disorders, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide reduces the activation of T cells and the production of pro-inflammatory cytokines. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to reduce oxidative stress and inflammation in various disease models.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is its specificity for VDAC1, which makes it a promising therapeutic agent for diseases that involve mitochondrial dysfunction. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile in humans. However, one of the limitations of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide. One area of research is the development of more soluble analogs of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide that can be administered more easily in vivo. Additionally, further studies are needed to investigate the potential of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, the role of VDAC1 in other diseases, such as neurodegenerative disorders, should be explored to determine the potential of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide in these conditions.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves the reaction of 2-aminobenzothiazole with 4-methylphenoxyacetic acid in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain pure N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has anti-inflammatory properties and can be used to treat autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have anticancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

WMNWIQKWZBIACU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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